InChI=1S/C12H16N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is C1CNCCC1C(=O)NC2=CC=CC=C2.Cl . N-Phenyl-4-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a phenyl group and a carboxamide functional group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological disorders.
The compound can be synthesized from various precursors, primarily involving the reaction of piperidine derivatives with phenyl groups and carboxylic acids. The synthesis methods often involve multiple steps, including esterification and acylation processes, utilizing readily available raw materials and reagents.
N-Phenyl-4-piperidinecarboxamide hydrochloride is classified as an amide due to the presence of the carboxamide functional group. It falls under the broader category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride typically involves several key steps:
The reaction conditions typically involve refluxing in solvents such as methanol or ether, with catalysts like triethylamine employed to facilitate reactions. The molar ratios of reactants are crucial for optimizing yields, often ranging from 1:1 to 1:3 depending on the specific step of synthesis.
The molecular formula for N-Phenyl-4-piperidinecarboxamide hydrochloride is C12H16ClN2O, with a molecular weight of approximately 240.72 g/mol. The compound's structural integrity and purity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N-Phenyl-4-piperidinecarboxamide hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of N-Phenyl-4-piperidinecarboxamide hydrochloride is influenced by its electronic structure, particularly the electron-withdrawing effects of the carbonyl group adjacent to the nitrogen atom.
The mechanism of action for N-Phenyl-4-piperidinecarboxamide hydrochloride primarily revolves around its interaction with biological targets such as receptors in the central nervous system.
Studies have indicated that similar compounds display anticonvulsant activity and potential efficacy in treating disorders such as epilepsy . Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural variations influence biological activity.
N-Phenyl-4-piperidinecarboxamide hydrochloride typically appears as a white crystalline solid. Its melting point ranges from 150°C to 160°C, indicating stability under standard conditions.
The compound is soluble in polar solvents such as water and methanol but may exhibit limited solubility in non-polar solvents. Its stability is influenced by pH levels; it remains stable under neutral to slightly acidic conditions but may degrade under extreme pH environments.
Relevant data regarding solubility and stability can be obtained through solubility tests and stability studies under varying environmental conditions.
N-Phenyl-4-piperidinecarboxamide hydrochloride has potential applications in:
Research continues into optimizing its structure for enhanced biological activity and reduced side effects, making it a valuable candidate in drug discovery efforts .
The core pharmacophore of N-phenyl-4-piperidinecarboxamide derivatives centers on strategic modifications to enhance target affinity and metabolic stability. The 4-phenylpiperidine scaffold serves as a conformationally restricted backbone that positions substituents for optimal interactions with biological targets, particularly the mu opioid receptor (MOR) as evidenced by SAR studies [3]. Key design principles include:
Table 1: Impact of Substituent Modifications on Receptor Binding Affinity
| R1 Position | R2 Position | Relative MOR Affinity | Metabolic Stability (t1/2) |
|---|---|---|---|
| H | H | 1.0 (Reference) | 0.8 hr |
| 3-CF3 | H | 8.7 | 3.2 hr |
| 4-OCH3 | H | 2.1 | 1.5 hr |
| H | 2,6-(CH3)2 | 5.3 | 5.7 hr |
Synthesis of N-phenyl-4-piperidinecarboxamide hydrochloride employs convergent strategies with piperidine carboxylation and amide coupling as pivotal steps. Two principal routes dominate:
Route 1: Carboxylic Acid Activation Pathway
Route 2: Reductive Amination AlternativeFor N-alkyl-N-phenyl variants:
Table 2: Comparative Analysis of Synthetic Routes
| Synthetic Parameter | Acid Chloride Route | Reductive Amination Route |
|---|---|---|
| Overall Yield | 65-72% | 55-60% |
| Critical Impurities | Diarylurea (<0.5%) | Dehydropiperidine (3-8%) |
| Stereoselectivity Control | Low | Moderate-High |
| Scalability (kg-scale) | Established | Limited |
| Purification Complexity | Medium (recrystallization) | High (chromatography) |
Acylation catalyst selection profoundly impacts amidation efficiency. Traditional TEA catalysts generate emulsion issues during workup, whereas polymer-supported dimethylaminopyridine (PS-DMAP) enables:
Solvent engineering resolves solubility mismatches between polar piperidine salts and hydrophobic anilines:
Activating agent innovations:
Table 3: Solvent System Impact on Amidation Efficiency
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|---|
| THF | 66 (reflux) | 12 | 58 | 12% hydrolyzed acid |
| Toluene | 110 | 8 | 67 | 8% N-alkylated product |
| DMF | 25 | 4 | 92 | <1% side products |
| CH2Cl2/H2O (PTC) | 25 | 5 | 89 | 3% des-phenyl impurity |
Hydrochloride salt formation is not merely a purification endpoint but critically modifies physicochemical properties. Comparative studies reveal:
The counterion effect extends beyond solubility:
Table 4: Hydrochloride Salt vs. Free Base Properties
| Property | Free Base | Hydrochloride Salt | Change (%) |
|---|---|---|---|
| Aqueous Solubility (mg/mL) | 0.38 ± 0.05 | 12.7 ± 1.2 | +3242% |
| Log D7.4 | 1.82 | 0.15 | -92% |
| Melting Point (°C) | 142 (dec.) | 215 (dec.) | +51% |
| Oral Bioavailability | 22% | 51% | +132% |
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: